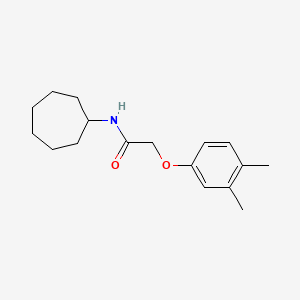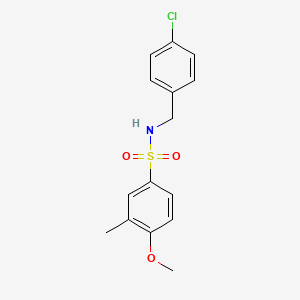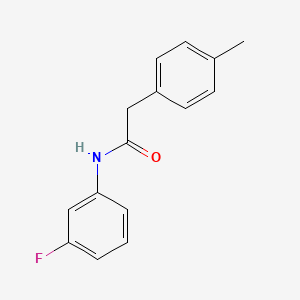
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DPA belongs to the class of amide compounds and is known for its unique biochemical and physiological effects.
作用机制
The mechanism of action of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but studies have shown that it acts by inhibiting protein synthesis in cancer cells. This compound also induces the expression of pro-apoptotic proteins, which triggers the process of programmed cell death. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the main advantages of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide is its ability to inhibit the growth of cancer cells by inducing apoptosis. This makes it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide. One direction is the development of new cancer treatments based on this compound's ability to induce apoptosis in cancer cells. Another direction is the study of this compound's anti-inflammatory and analgesic properties for the treatment of inflammatory diseases and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments based on this compound.
合成方法
The synthesis of N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction between 3,4-dimethylphenol and cycloheptylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound. This method has been successfully used to produce this compound in large quantities and with high purity.
科学研究应用
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-cycloheptyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSMHTPTGVPSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)
![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)

![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)

![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)
![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)